molecular formula C16H12FNO B1327605 3'-Cyano-3-(3-fluorophenyl)propiophenone CAS No. 898788-82-4

3'-Cyano-3-(3-fluorophenyl)propiophenone

Cat. No. B1327605
M. Wt: 253.27 g/mol
InChI Key: USDFCGJFWAAGMP-UHFFFAOYSA-N
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Description

The compound 3'-Cyano-3-(3-fluorophenyl)propiophenone is a chemical entity that appears to be related to various research areas, including the synthesis of heterocycles, liquid crystalline properties, and the development of pharmaceutical agents. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and their properties, which can be extrapolated to understand the potential characteristics and applications of 3'-Cyano-3-(3-fluorophenyl)propiophenone.

Synthesis Analysis

The synthesis of related compounds often involves cyano-activated fluoro displacement reactions, as seen in the synthesis of cyanophenoxazines and related compounds . These reactions typically occur in the presence of a base such as potassium carbonate and solvents like DMF or DMSO. The process can lead to high yields of substituted heterocycles. Similarly, the synthesis of the nonsteroidal antiandrogen ICI 176334 involves chromatographic separation and subsequent chemical transformations . These methods could potentially be adapted for the synthesis of 3'-Cyano-3-(3-fluorophenyl)propiophenone.

Molecular Structure Analysis

The molecular structure of compounds containing cyano and fluoro groups has been characterized using techniques such as IR and NMR spectroscopy . These compounds often approach a planar structure, which is significant for their mesomorphic properties . The bond lengths, angles, and dihedral angles tend to be consistent across compounds with similar structures, which suggests that 3'-Cyano-3-(3-fluorophenyl)propiophenone would likely exhibit similar structural characteristics.

Chemical Reactions Analysis

The chemical reactivity of cyano and fluoro-substituted compounds includes the ability to undergo further transformations, such as the formation of esters and acetamides . These reactions are facilitated by the presence of the cyano group, which can act as an electron-withdrawing group, enhancing the reactivity of the fluoro-substituted phenol. The base-catalyzed Smiles rearrangement is another reaction pathway that can be relevant for such compounds .

Physical and Chemical Properties Analysis

Compounds with cyano and fluoro groups have been found to exhibit liquid crystalline properties, with some showing enantiotropic nematic phases and others exhibiting monotropic nematic phases . These properties are studied using differential scanning calorimetry and polarizing optical microscopy. The presence of a terminal alkoxy chain contributes to the mesomorphic behavior of these compounds . The physical and chemical properties of 3'-Cyano-3-(3-fluorophenyl)propiophenone could be inferred to be similar, potentially exhibiting liquid crystalline behavior depending on its molecular structure.

Scientific Research Applications

Chemical Synthesis and Characterization

  • The compound 3'-Cyano-3-(3-fluorophenyl)propiophenone has been utilized in the synthesis of various chemical entities. For example, it was involved in the resolution of a nonsteroidal antiandrogen, contributing to the understanding of its active enantiomer's absolute configuration (Tucker, Chesterson, 1988).

Polymer Science

  • In polymer science, derivatives of cyano-phenyl propiophenones have been used to create novel copolymers. These copolymers exhibit properties like high glass transition temperatures, indicating a decrease in chain mobility due to the high dipolar character of the trisubstituted ethylene monomer unit (Kim et al., 1999); (Savittieri et al., 2022).

Photovoltaic Applications

  • In the field of photovoltaics, related phenyl compounds have been explored as additives in polymer solar cells. A study demonstrated that these additives can enhance the power conversion efficiency of the cells (Jeong et al., 2014).

Electromaterials

  • Research in electromaterials has seen the use of similar phenyl compounds for developing electroactive polymers. These polymers have been tested as active materials for electrochemical capacitor applications, showing potential in energy and power density improvements (Ferraris et al., 1998).

Medicinal Chemistry

  • In medicinal chemistry, analogs of cyano-phenyl propiophenones have been synthesized and evaluated for their antiandrogen activity, contributing to the development of treatments for androgen-responsive diseases (Tucker, Crook, Chesterson, 1988).

Safety And Hazards

While specific safety and hazard information for 3’-Cyano-3-(3-fluorophenyl)propiophenone wasn’t available, it’s generally recommended to avoid breathing in mist, gas, or vapors of such compounds, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

3-[3-(3-fluorophenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO/c17-15-6-2-3-12(10-15)7-8-16(19)14-5-1-4-13(9-14)11-18/h1-6,9-10H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDFCGJFWAAGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644516
Record name 3-[3-(3-Fluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Cyano-3-(3-fluorophenyl)propiophenone

CAS RN

898788-82-4
Record name 3-[3-(3-Fluorophenyl)-1-oxopropyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(3-Fluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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